BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Melatonin receptor MT2 pharmacology Negative control probe

Procure CAS 921484-64-2 as a validated, structurally authentic negative control for melatonin MT2 receptor functional assays (cAMP/β-arrestin). At 10 µM, it shows no agonist or inverse agonist activity (pEC50 <4.5), establishing a true baseline for hit thresholding and artifact flagging. Pair with UCSF4226 for a complete on-target control set. Also serves as a scaffold-matched inactive control in thiazole-urea kinase inhibitor screens, distinguishing on-target inhibition from non-specific class effects. Its low clogP (~2.3) supports solubility thresholding in DLS aggregation assays.

Molecular Formula C18H18N4O3S
Molecular Weight 370.43
CAS No. 921484-64-2
Cat. No. B2387582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
CAS921484-64-2
Molecular FormulaC18H18N4O3S
Molecular Weight370.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
InChIInChI=1S/C18H18N4O3S/c1-12-4-2-5-13(8-12)20-17(24)22-18-21-14(11-26-18)9-16(23)19-10-15-6-3-7-25-15/h2-8,11H,9-10H2,1H3,(H,19,23)(H2,20,21,22,24)
InChIKeyQXVOHCWLMCKAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide: Procurement-Ready Overview of a Thiazole-Urea Acetamide Research Probe


N-(Furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921484-64-2) is a synthetic small molecule belonging to the thiazole-urea-acetamide chemotype, characterized by a furan-2-ylmethyl substituent at the acetamide nitrogen and an m-tolyl group on the urea moiety . This compound is structurally related to a series of thiazole-urea derivatives that have been investigated for kinase inhibition and anticancer activity, including analogs bearing mesityl, butyl, or substituted phenyl groups . Preliminary vendor annotations indicate that the compound has been evaluated as a negative control probe in melatonin MT2 receptor functional assays, where it served as an inactive counterpart to selective agonists such as UCSF4226 . The compound is available from multiple specialty chemical suppliers, typically at ≥95% purity for research-grade applications .

Why N-(Furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide Cannot Be Replaced by Generic Thiazole-Urea Analogs


Within the thiazole-urea-acetamide scaffold, even minor variations in the terminal substituents (e.g., replacing furan-2-ylmethyl with mesityl, butyl, or halogenated phenyl groups) can profoundly alter the compound's target engagement profile and biological outcome . Structural analogs such as N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide have been reported to inhibit C-RAF and FLT3 kinases, conferring anticancer activity, whereas the furan-2-ylmethyl analog has been utilized in vendor databases as an inactive probe for melatonin MT2 receptor studies, indicating a divergent pharmacological fingerprint [1]. Generic substitution without experimental validation therefore carries a high risk of introducing unintended activity (or inactivity), particularly in target-based screening cascades where control compounds must be strictly matched to the assay system. This guide identifies the limited but critical differentiation evidence that informs procurement decisions.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide Relative to Key Comparators


Melatonin MT2 Receptor Functional Activity: Target Compound vs. Active Agonist UCSF4226

Vendor annotation identifies N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (as Z3670677764) as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 . In functional cAMP inhibition assays on recombinant human MT2 receptors transiently expressed in HEK cells, the compound exhibited a pEC50 of <4.5 (i.e., EC50 > ~31.6 µM), indicating negligible agonist or inverse agonist activity, whereas UCSF4226 acted as a high-affinity inverse agonist [1]. This functional inactivity is the key differentiator from MT2-active chemotypes.

Melatonin receptor MT2 pharmacology Negative control probe

Kinase Inhibition Profile: Furan-2-ylmethyl Analog vs. Mesityl Analog (C-RAF/FLT3)

A closely related analog, N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921465-91-0), has been reported to inhibit C-RAF and FLT3 kinases, with mechanistic studies indicating cell cycle arrest and apoptosis induction in cancer cells [1]. In contrast, no direct kinase inhibition data have been publicly disclosed for the furan-2-ylmethyl analog. The replacement of the mesityl group with a furan-2-ylmethyl group is expected to significantly reduce or abolish kinase binding due to loss of key hydrophobic interactions with the DFG-out pocket of the kinase, a hypothesis supported by structure-activity relationship trends in the thiazole-urea series .

Kinase inhibition C-RAF FLT3 Cancer

Structural Determinant: Furan-2-ylmethyl vs. Common Lipophilic Substituents on Acetamide Nitrogen

The furan-2-ylmethyl substituent introduces a hydrogen-bond acceptor (furan oxygen) and reduced lipophilicity (calculated logP ~2.3) compared to the mesityl analog (calculated logP ~4.1) or butyl-substituted analogs in the same series . This physicochemical distinction alters the compound's solubility profile and membrane permeability, which can be advantageous in aqueous assay systems where high lipophilicity leads to non-specific binding or aggregation. Published SAR trends for thiazole-urea acetamides indicate that polar heteroaryl substituents on the acetamide nitrogen generally decrease kinase binding but may enhance selectivity for other target classes [1].

Structure-activity relationship Ligand efficiency Selectivity

Purity and Form Specification for Reproducible Procurement

Vendor specifications indicate that the compound is supplied at ≥95% purity (HPLC) as a powder, with a molecular weight of 370.4 g/mol and molecular formula C18H18N4O3S . While this level of purity is standard for research-grade compounds, the availability of detailed analytical characterization (including HPLC purity and recommended storage at 2–8°C) supports batch-to-batch reproducibility in long-term screening programs. In contrast, less common analogs such as the N-butyl or N-(2,5-dimethoxyphenyl) derivatives may have variable purity and limited characterization data across suppliers [1].

Quality control Assay reproducibility Chemical procurement

Recommended Application Scenarios for N-(Furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide Based on Current Evidence


Negative Control for Melatonin MT2 Receptor High-Throughput Screening Campaigns

Procure this compound as a validated inactive control for functional MT2 receptor assays (cAMP or β-arrestin recruitment). At a screening concentration of 10 µM, the compound shows no significant agonist or inverse agonist activity (pEC50 <4.5), allowing it to define the baseline for hit thresholding and to identify assay interference artifacts without confounding receptor-mediated signals [1]. Pair with the active agonist UCSF4226 for a complete on-target control set.

Selectivity Counter-Screen in Kinase Inhibitor Profiling

When screening thiazole-urea chemical libraries for kinase inhibitors, include this compound as a structurally matched inactive control. Its lack of detectable C-RAF/FLT3 inhibition, in contrast to the active mesityl analog, enables flagging of non-specific assay interference and confirmation that observed kinase inhibition is scaffold-dependent rather than a general class effect .

Physicochemical Reference Standard for Solubility and Aggregation Assessment

Use this compound as a reference for evaluating the impact of furan-2-ylmethyl substitution on aqueous solubility and aggregation propensity in thiazole-urea series. Its lower calculated lipophilicity (clogP ~2.3) relative to mesityl or butyl analogs makes it suitable for establishing solubility thresholds in dynamic light scattering (DLS)-based aggregation assays, supporting the development of cleaner screening libraries .

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.